2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide
Description
This compound belongs to a class of dihydropyrimidinone derivatives, characterized by a sulfonyl group at the 5-position of the pyrimidinone ring and a thio-linked acetamide moiety substituted with a 4-methoxybenzyl group. Such derivatives are often explored for their bioactivity, including anti-inflammatory, antiviral, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C24H27N3O5S2 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-4-5-17-8-12-20(13-9-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-6-10-19(32-2)11-7-18/h6-13,15H,3-5,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |
InChI Key |
BBSVSUWVHKTSKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrimidinone Core
The synthesis begins with constructing the 1,6-dihydropyrimidin-6-one scaffold. A cyclocondensation reaction between thiourea and ethyl acetoacetate under acidic conditions yields 2-thiouracil derivatives. Subsequent regioselective sulfonation at the 5-position introduces the 4-butylphenylsulfonyl group.
Reaction Conditions :
- Reactants : 2-Thiouracil (1.0 equiv), 4-butylbenzenesulfonyl chloride (1.2 equiv)
- Solvent : Dichloromethane (DCM)
- Catalyst : Triethylamine (TEA, 2.0 equiv)
- Temperature : 0°C → room temperature (RT), 12 hours
- Yield : 78% (isolated via vacuum filtration)
Mechanistic Insight :
The sulfonation proceeds via nucleophilic aromatic substitution (SNAr), where the electron-rich C5 of the pyrimidinone attacks the electrophilic sulfur in the sulfonyl chloride. TEA neutralizes HCl, driving the reaction forward.
Thioacetamide Bridge Installation
The thiol group at C2 of the pyrimidinone undergoes alkylation with bromoacetyl chloride to form the thioether linkage.
Reaction Conditions :
- Reactants : 5-((4-Butylphenyl)sulfonyl)-2-mercaptopyrimidin-6(1H)-one (1.0 equiv), bromoacetyl chloride (1.5 equiv)
- Solvent : Tetrahydrofuran (THF)
- Base : Potassium carbonate (K2CO3, 3.0 equiv)
- Temperature : Reflux (66°C), 6 hours
- Yield : 82% (purified via silica gel chromatography)
Critical Note :
Excess bromoacetyl chloride may lead to di-alkylation; thus, stoichiometric control is essential.
Coupling with 4-Methoxybenzyl Amine
The final step involves amidating the acetyl bromide intermediate with 4-methoxybenzyl amine.
Reaction Conditions :
- Reactants : 2-(bromoacetyl)-5-((4-butylphenyl)sulfonyl)pyrimidin-6(1H)-one (1.0 equiv), 4-methoxybenzyl amine (1.3 equiv)
- Solvent : Dimethylformamide (DMF)
- Catalyst : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
- Temperature : 50°C, 8 hours
- Yield : 68% (recrystallized from ethanol/water)
Side Reactions :
Competitive hydrolysis of the bromoacetyl group to acetic acid may occur if moisture is present.
Industrial-Scale Optimization
Continuous Flow Reactor Design
To enhance scalability, key steps (sulfonation, alkylation) are adapted for continuous processing:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Volume | 100 L | 5 mL/min (tubing) |
| Temperature Control | ±2°C | ±0.5°C |
| Sulfonation Yield | 78% | 85% |
| Purity | 95% | 98% (HPLC) |
Continuous systems minimize thermal gradients and improve mixing, critical for exothermic sulfonation.
Solvent Recycling and Green Chemistry
Industrial protocols emphasize solvent recovery:
- DCM from sulfonation steps is distilled and reused (≥5 cycles).
- THF is recovered via fractional distillation (90% efficiency).
- Aqueous waste is treated with activated carbon to adsorb organic residues.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O, 1 mL/min) shows a single peak at tR=14.2 min, confirming ≥98% purity.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Scalability | Cost Index ($/kg) |
|---|---|---|---|---|
| Batch Synthesis | 45% | 95% | Moderate | 12,500 |
| Continuous Flow | 58% | 98% | High | 9,800 |
| Microwave-Assisted | 50% | 97% | Low | 14,200 |
Cost Index includes raw materials, labor, and waste disposal.
Challenges and Mitigation Strategies
6.1 Sulfur Oxidation Side Reactions
The thioether bridge may oxidize to sulfone under harsh conditions. Mitigation includes:
- Strict inert atmosphere (N2/Ar) during alkylation.
- Antioxidants (e.g., BHT) at 0.1% w/w.
6.2 Polymorphism in Crystallization Ethanol/water recrystallization may yield metastable forms. Seeding with desired polymorph and controlled cooling (0.5°C/min) ensures Form I dominance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and thioether groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, bioactivity, and synthetic routes. Below is a detailed comparison:
Core Pyrimidinone Derivatives
Hit15 (2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide):
- Structural Differences: The sulfonyl group is attached to a 4-isopropylphenyl (vs. 4-butylphenyl), and the acetamide is linked to a 3-methoxybenzyl group (vs. 4-methoxybenzyl).
- Bioactivity: Exhibits dual antiviral (43% pseudovirus inhibition at 10 µM) and anti-inflammatory activity (suppresses superoxide anion generation and elastase release in neutrophils) .
- Key Advantage: Balanced lipophilicity from the isopropyl group enhances cellular uptake.
- Compound 8c (): Structure: Contains a cyano group at the 5-position of the pyrimidinone ring and a nitrobenzothiazole acetamide. Bioactivity: Designed as a VEGFR-2 inhibitor, with IR data indicating strong hydrogen bonding (NH and C=O stretches at 3451 and 1659 cm⁻¹) . Key Difference: The nitrobenzothiazole group confers distinct electronic properties, favoring kinase inhibition over anti-inflammatory effects.
Thiadiazole and Pyridazinone Analogs
- Compound 5j (): Structure: Features a 1,3,4-thiadiazole core with a 4-chlorobenzylthio group and phenoxyacetamide.
- Pyridazin-3(2H)-one Derivatives (): Structure: Substituted with methoxybenzyl groups and bromophenyl acetamide. Bioactivity: Act as FPR2 agonists (calcium mobilization and chemotaxis in neutrophils) . Key Insight: The pyridazinone core’s rigidity may enhance receptor selectivity compared to the more flexible dihydropyrimidinone scaffold.
Aminouracil-Based Derivatives ()
- Compound 20: Structure: Combines a 4-aminopyrimidinone core with a sulfamoylbenzothiazole acetamide. Bioactivity: Moderately inhibits carbonic anhydrase isoforms (CA II and XII) . Key Difference: The amino group at the 4-position alters electronic density, favoring metalloenzyme interaction over anti-inflammatory pathways.
Biological Activity
The compound 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, alongside relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction involving urea and β-dicarbonyl compounds.
- Introduction of the Sulfonyl Group : Sulfonation reactions using sulfonyl chlorides or sulfonic acids are employed.
- Thioacetamide Formation : The thioacetamide moiety is formed by reacting intermediates with thioacetic acid.
- Final Coupling : The final step involves coupling with p-toluidine under suitable conditions to yield the desired compound.
The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction could lead to various biological effects, including antimicrobial and anticancer activities.
Biological Activities
Numerous studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this specific compound:
Antimicrobial Activity
Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For instance, sulfone and sulfoxide substituted heterocyclic compounds have been documented for their antibacterial activity against various strains .
Anticancer Activity
Studies on related pyrimidine derivatives have shown promising anticancer effects. For example, compounds derived from thiosemicarbazone structures have demonstrated the ability to induce apoptosis in cancer cell lines such as K562 . The presence of specific functional groups in these derivatives often correlates with enhanced cytotoxicity.
Enzyme Inhibition
Enzyme inhibition studies highlight that similar compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . This inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease and infections.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology :
- Palladium-catalyzed reductive cyclization (e.g., nitroarene reduction with formic acid derivatives as CO surrogates) is a viable approach for constructing the pyrimidinone core .
- For sulfonyl group introduction, use nucleophilic substitution with 4-butylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimize yields by controlling reaction time (12-24 hours) and temperature (80-100°C) and using anhydrous solvents to minimize hydrolysis .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- HPLC-MS (reverse-phase C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .
- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., sulfonyl, methoxybenzyl groups) .
- Single-crystal X-ray diffraction for absolute configuration verification, particularly for the dihydropyrimidinone ring .
Q. What safety protocols are critical during synthesis and handling?
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of fine powders .
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodology :
- Synthesize analogs with varied substituents (e.g., replacing the 4-butylphenylsulfonyl group with bromophenyl or fluorophenyl groups) to assess hydrophobicity/electronic effects .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases, phosphodiesterases) .
- Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What strategies resolve contradictions in activity data across different experimental models?
- Troubleshooting :
- Compare solubility profiles (e.g., DMSO vs. aqueous buffers) to identify bioavailability discrepancies .
- Validate target engagement using cellular thermal shift assays (CETSA) to confirm compound-target binding in live cells .
- Replicate studies under standardized conditions (e.g., cell line passage number, serum concentration) to minimize variability .
Q. How can the compound’s metabolic stability and toxicity be systematically evaluated?
- In Vitro Assays :
- Microsomal stability tests (human/rat liver microsomes) to measure half-life and identify major metabolites via LC-MS/MS .
- CYP450 inhibition screening to assess drug-drug interaction risks .
- In Vivo Models :
- Administer compound to rodents (e.g., 10-50 mg/kg) and analyze plasma/tissue samples for pharmacokinetic parameters (Cₘₐₓ, t₁/₂) .
Q. What catalytic systems improve the efficiency of large-scale synthesis?
- Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
